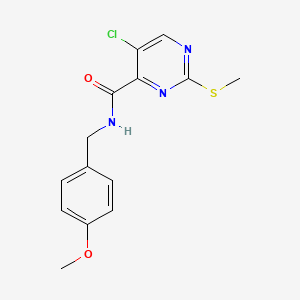
5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine class of molecules This compound is characterized by the presence of a chloro group at the 5-position, a methoxybenzyl group at the N-position, a methylsulfanyl group at the 2-position, and a carboxamide group at the 4-position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using a methoxybenzyl halide and a suitable base.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using a methylthiolating agent such as methylthiol or dimethyl disulfide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an amine and a carboxylic acid derivative such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, borane, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles in the presence of suitable bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of 5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
相似化合物的比较
Similar Compounds
5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Unique due to the specific combination of functional groups.
5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the methoxybenzyl group.
N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the chloro group.
5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide: Lacks the methylsulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various scientific research applications.
属性
IUPAC Name |
5-chloro-N-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-20-10-5-3-9(4-6-10)7-16-13(19)12-11(15)8-17-14(18-12)21-2/h3-6,8H,7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPADBBQRQSSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
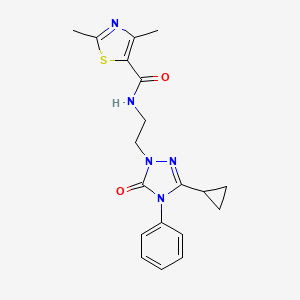
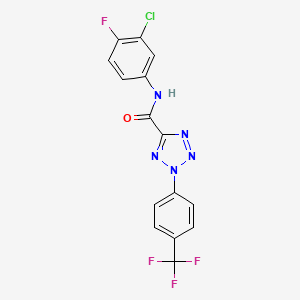
![6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2634316.png)
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2634317.png)
![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2634318.png)
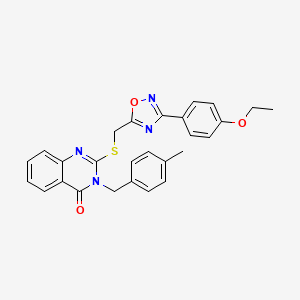
![Ethyl 2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2634322.png)
![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2634324.png)
![2-chloro-N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl]propanamide](/img/structure/B2634326.png)

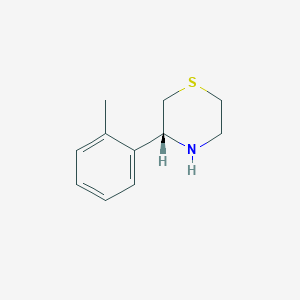
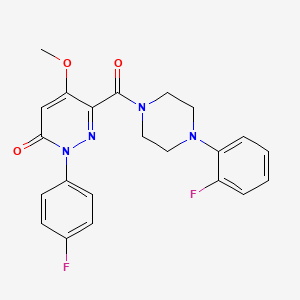
![2-Amino-4-(3-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2634332.png)

